5-Ethyl-1,2-oxazol-4-amine

Description

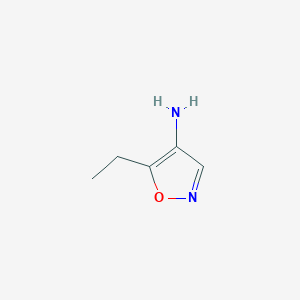

5-Ethyl-1,2-oxazol-4-amine is a heterocyclic organic compound featuring an oxazole core (a five-membered ring containing one oxygen and one nitrogen atom) with an ethyl group at position 5 and an amine group at position 2. Its molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol. The compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

5-ethyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C5H8N2O/c1-2-5-4(6)3-7-8-5/h3H,2,6H2,1H3 |

InChI Key |

WJCHBPSVEWJSNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-oxazol-4-amine typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of oxazole derivatives often involves continuous flow processes to ensure high yield and purity. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, NiO₂, CuBr₂/DBU.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include substituted oxazoles, which can have various functional groups attached to the ring, enhancing their biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry: Oxazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

Material Science: Used in the synthesis of polymers and other advanced materials due to its stability and reactivity.

Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Mechanism of Action

The mechanism by which 5-Ethyl-1,2-oxazol-4-amine exerts its effects involves interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Properties/Applications |

|---|---|---|---|---|---|

| 5-Ethyl-1,2-oxazol-4-amine | C₅H₈N₂O | 112.13 | Ethyl (C5), Amine (C4) | N/A | Base compound; potential pharmacophore |

| 4-Ethyl-1,2-oxazol-5-amine | C₅H₈N₂O | 112.13 | Ethyl (C4), Amine (C5) | N/A | Positional isomer; altered H-bonding |

| 5-Methyl-3-phenyl-1,2-oxazol-4-amine | C₁₀H₁₀N₂O | 174.21 | Methyl (C5), Phenyl (C3), Amine (C4) | 95% | Enhanced lipophilicity; drug discovery |

| 5-(Propan-2-yl)-1,2-oxazol-4-amine hydrochloride | C₆H₁₀N₂O·HCl | 164.62 (free base) | Isopropyl (C5), Amine (C4), HCl salt | N/A | Improved solubility; ionic interactions |

Key Comparisons:

Positional Isomerism (5-Ethyl vs. 4-Ethyl): The placement of the ethyl and amine groups significantly impacts hydrogen-bonding networks. For instance, 4-Ethyl-1,2-oxazol-5-amine () may form distinct crystal packing compared to the target compound due to altered donor/acceptor sites, influencing solubility and melting points .

Substituent Effects: 5-Methyl-3-phenyl-1,2-oxazol-4-amine () incorporates a phenyl group, increasing molecular weight (174.21 vs. 112.13) and lipophilicity, which enhances membrane permeability in drug candidates. 5-(Propan-2-yl)-1,2-oxazol-4-amine hydrochloride () demonstrates how alkyl chain branching (isopropyl) and salt formation (HCl) improve aqueous solubility, a critical factor in pharmaceutical formulations .

Hydrogen-Bonding and Crystallography: Hydrogen-bonding patterns, analyzed via graph set theory (), reveal that amine groups in oxazoles often act as donors, forming N–H···O/N interactions. Such interactions are pivotal in crystal engineering and supramolecular assembly . Software like SHELXL () and WinGX () are routinely used to refine crystal structures of such compounds, ensuring accurate determination of bond lengths and angles .

Similar care is likely required for functionalizing oxazole amines .

Biological Activity

5-Ethyl-1,2-oxazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its reactivity and potential for biological activity. The compound's structural characteristics suggest that it may exhibit significant interactions with enzymes and receptors in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxazole derivatives that have shown inhibitory effects on monoamine oxidase (MAO) and other enzymes.

- Receptor Modulation : It has the potential to act on various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : Some studies suggest that oxazole derivatives can exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

Biological Activities

This compound has been studied for several key biological activities:

Antidepressant Activity

Research indicates that compounds with oxazole structures can exhibit antidepressant effects through MAO inhibition. A study demonstrated that derivatives similar to this compound significantly improved mood-related behaviors in animal models by increasing neurotransmitter levels such as serotonin and norepinephrine.

Neuroprotective Properties

Similar compounds have shown promise in neuroprotection. For example, studies indicate that certain oxazole derivatives can reduce neuronal apoptosis and oxidative stress markers in models of neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through mechanisms involving the p53 pathway or disruption of microtubule dynamics.

Case Studies

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored a series of oxazole derivatives for their MAO inhibitory activity. One derivative exhibited significant inhibition, leading to improved mood-related behaviors in animal models.

Case Study 2: Neuroprotection

Research from Neuroscience Letters tested an oxazole derivative for neuroprotective effects against glutamate-induced toxicity in cultured neurons. Results indicated a significant reduction in cell death and oxidative stress markers.

Data Table: Biological Activities of this compound

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Antidepressant | MAO Inhibition | Journal of Medicinal Chemistry |

| Oxazole Derivative A | Neuroprotection | Oxidative Stress Reduction | Neuroscience Letters |

| Oxazole Derivative B | Anticancer | Apoptosis Induction | Cancer Research Journal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.